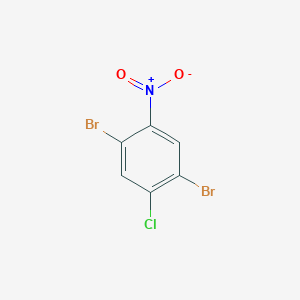

![molecular formula C19H14O2 B2558573 (E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal CAS No. 565193-44-4](/img/structure/B2558573.png)

(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

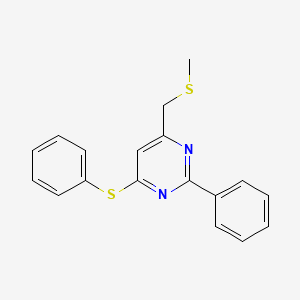

(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal is a chemical compound with potential applications in scientific research. It belongs to the class of indeno[2,1-b]chromenes, which have been shown to possess various biological activities.

Scientific Research Applications

Food Processing and Safety : Zamora et al. (2016) investigated the trapping abilities of phenolic compounds on lipid-derived carbonyls under food processing conditions. They found that certain carbonyl-phenol adducts are formed in food products during standard cooking, suggesting a protective role of food polyphenols in removing toxic aldehydes produced during deep-frying Zamora, Aguilar, Granvogl, & Hidalgo, 2016.

Chemical Synthesis : Song et al. (2018) developed a novel synthesis method for (2H-chromen-2-ylidene)acetates and (2H-chromen-2-ylidene)ethanones, showcasing the utility of these compounds in synthesizing significant 3H-xanthen-3-one derivatives Song, Gao, Zhang, & Fan, 2018.

Organic Chemistry Applications : A study by Ali et al. (2020) detailed the synthesis and chemical reactivity of a novel chromen derivative, exploring its interactions with primary amines and di-nucleophiles to produce various novel benzofuran derivatives Ali, Assiri, Ibrahim, & Yahia, 2020.

Electrochemistry : Mazloum‐Ardakani and Khoshroo (2013) investigated the electrochemical behavior of a benzofuran derivative, showing its potential as a sensor electrocatalyst for hydrazine oxidation Mazloum‐Ardakani & Khoshroo, 2013.

Medicinal Chemistry : Venkateswararao et al. (2013) synthesized and evaluated a series of chromenone derivatives for their interleukin-5 inhibitory activity, discovering potent inhibitory properties in certain compounds Venkateswararao, Kim, Sharma, Lee, Subramanian, Roh, Kim, & Jung, 2013.

properties

IUPAC Name |

(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-11-5-9-16-14-7-2-3-8-15(14)17-12-13-6-1-4-10-18(13)21-19(16)17/h1-12,17-18H/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAQLBKGECJMFD-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3C=C4C=CC=CC4OC3=C2C=CC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3C=C4C=CC=CC4OC3=C2/C=C/C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/no-structure.png)

![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)

![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2558497.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)

![2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558503.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2558504.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2558508.png)

![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)